

A Comparative Analysis of BAZ2 Bromodomain Inhibitors: GSK2801 vs. BAZ2-ICR

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Compound of Interest

Compound Name: GSK2801

Cat. No.: B15569750

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In the landscape of epigenetic research, the development of selective chemical probes is paramount to dissecting the function of specific protein domains. This guide provides a detailed comparative analysis of two prominent inhibitors of the BAZ2A and BAZ2B bromodomains: **GSK2801** and BAZ2-ICR. Both molecules are potent, cell-active compounds that act as acetyl-lysine competitive inhibitors, serving as valuable tools for studying the role of BAZ2 bromodomains in chromatin biology.

Biochemical and Cellular Activity

GSK2801 and BAZ2-ICR are both potent inhibitors of the BAZ2A and BAZ2B bromodomains. [1][2][3][4] **GSK2801** exhibits dissociation constants (K_d) of 257 nM for BAZ2A and 136 nM for BAZ2B. [1] BAZ2-ICR demonstrates comparable potency with K_d values of 109 nM for BAZ2A and 170 nM for BAZ2B, and IC_{50} values of 130 nM and 180 nM for BAZ2A and BAZ2B, respectively.

A key differentiator between the two probes lies in their selectivity profiles. While both are highly selective for BAZ2A/B over many other bromodomains, **GSK2801** also displays activity against BRD9 (K_d of 1.1-1.2 μ M) and TAF1L (K_d of 3.2 μ M). In contrast, BAZ2-ICR shows greater selectivity, with a notable off-target effect only on CECR2 (K_d of 1.55 μ M), making it approximately 10- to 15-fold more selective for BAZ2A/B over CECR2. BAZ2-ICR displays over 100-fold selectivity against a broad panel of other bromodomains. For **GSK2801**, a structurally similar but inactive compound, GSK8573, is available for use as a negative control in experiments.

Both inhibitors have demonstrated cellular activity by displacing GFP-tagged BAZ2A from chromatin in Fluorescence Recovery After Photobleaching (FRAP) assays. Furthermore, both compounds are orally bioavailable, rendering them suitable for in vivo studies in mouse models.

Data Presentation

Table 1: Comparative Binding Affinities of GSK2801 and BAZ2-ICR

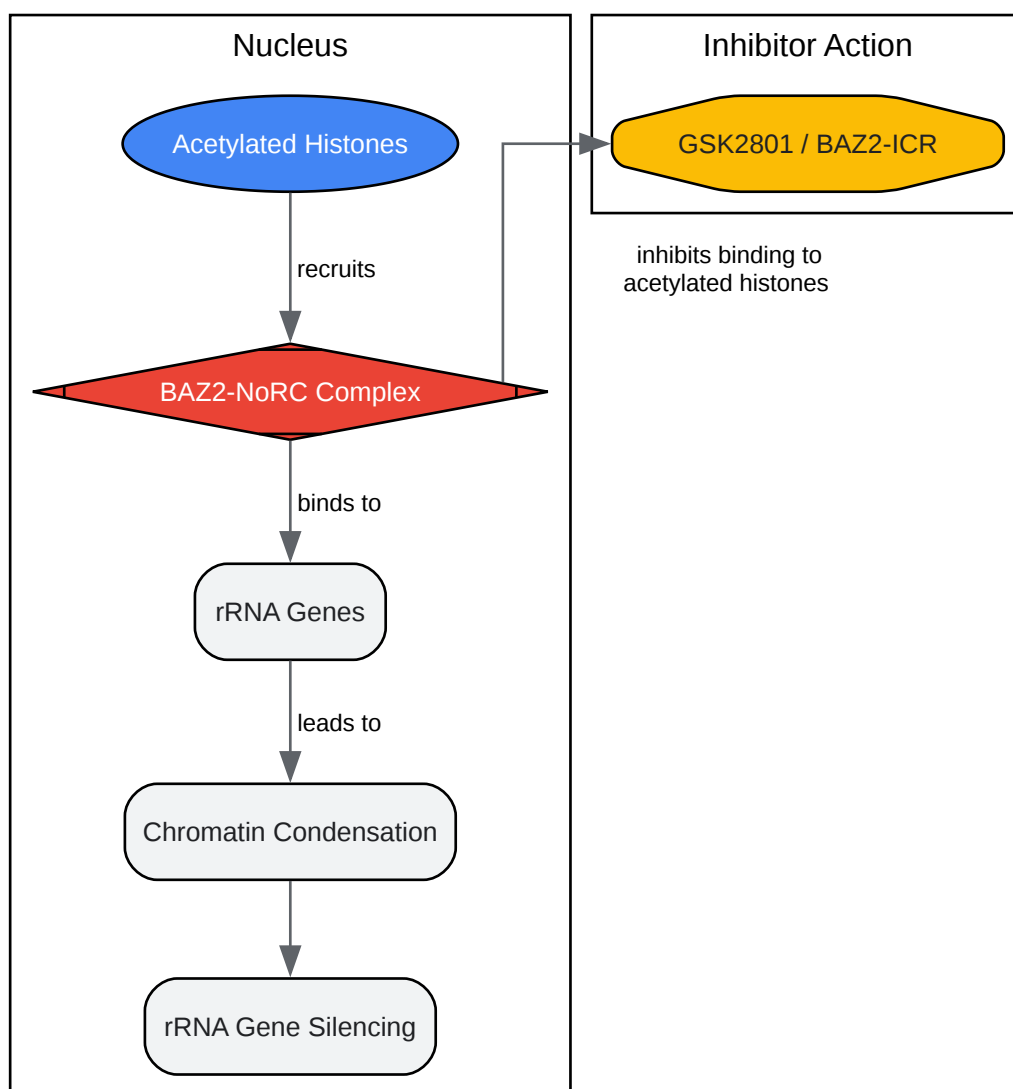
Compound	Target	Dissociation Constant (Kd)	IC50
GSK2801	BAZ2A	257 nM	-
BAZ2B	136 nM	-	
BAZ2-ICR	BAZ2A	109 nM	130 nM
BAZ2B	170 nM	180 nM	

Table 2: Selectivity Profile of GSK2801 and BAZ2-ICR Against Other Bromodomains

Compound	Off-Target	Dissociation Constant (Kd)
GSK2801	BRD9	1.1 - 1.2 μ M
TAF1L	3.2 μ M	
BAZ2-ICR	CECR2	1.55 μ M

Signaling Pathway and Experimental Workflow

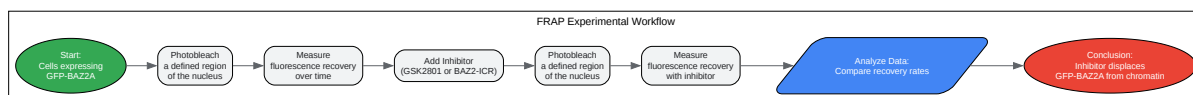
The BAZ2A and BAZ2B proteins are core components of the Nucleolar Remodeling Complex (NoRC), which plays a crucial role in chromatin remodeling and the silencing of ribosomal RNA (rRNA) genes. By inhibiting the BAZ2 bromodomains, **GSK2801** and BAZ2-ICR disrupt the interaction of NoRC with acetylated histones, leading to alterations in gene expression.



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BAZ2A/B signaling pathway and inhibitor action.

A common experimental workflow to assess the cellular activity of these inhibitors is Fluorescence Recovery After Photobleaching (FRAP).



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Workflow for FRAP-based inhibitor analysis.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is utilized to directly measure the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction between the inhibitor and the bromodomain protein.

Methodology:

- A solution of the bromodomain protein is placed in the sample cell of the calorimeter.
- The inhibitor solution is loaded into a syringe.
- The inhibitor is titrated into the protein solution in small, sequential injections.
- The heat change associated with each injection is measured.
- The resulting data is fitted to a binding model to determine the thermodynamic parameters of the interaction.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing evidence of target engagement by the inhibitor.

Methodology:

- Cells are transfected with a plasmid encoding a fluorescently tagged (e.g., GFP) BAZ2A protein.
- A specific region of interest within the nucleus is photobleached using a high-intensity laser, quenching the fluorescence.
- The recovery of fluorescence in the bleached region is monitored over time as unbleached GFP-BAZ2A molecules diffuse into the area.
- The experiment is repeated after treating the cells with the inhibitor (**GSK2801** or BAZ2-ICR).
- An increased rate of fluorescence recovery in the presence of the inhibitor indicates that the inhibitor is displacing GFP-BAZ2A from the less mobile, chromatin-bound state.

AlphaScreen Assay

AlphaScreen is a bead-based immunoassay technology used to study biomolecular interactions in a microplate format, often employed for determining the IC₅₀ of inhibitors.

Methodology:

- Biotinylated bromodomain protein is bound to streptavidin-coated donor beads.
- A biotinylated, acetylated histone peptide is bound to streptavidin-coated acceptor beads.
- In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the donor and acceptor beads into proximity.
- Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads, leading to a chemiluminescent signal.
- The inhibitor competes with the histone peptide for binding to the bromodomain, disrupting the bead proximity and causing a decrease in the signal. The IC₅₀ is determined from the dose-response curve.

Biolayer Interferometry (BLI)

BLI is an optical analytical technique for measuring biomolecular interactions in real-time.

Methodology:

- Biotinylated bromodomain protein is immobilized on a streptavidin-coated biosensor tip.
- The biosensor tip is dipped into a solution containing the inhibitor.
- The binding of the inhibitor to the protein on the sensor surface causes a change in the interference pattern of light reflected from the tip, which is measured in real-time.
- The association and dissociation rates can be determined, from which the dissociation constant (K_d) is calculated.

Conclusion

Both **GSK2801** and BAZ2-ICR are valuable chemical probes for investigating the biological roles of BAZ2A and BAZ2B. The choice between the two may depend on the specific experimental context. BAZ2-ICR offers a more selective profile, which is advantageous for studies aiming to specifically dissect the functions of BAZ2A/B without confounding effects from BRD9 inhibition. Conversely, **GSK2801**, along with its inactive control GSK8573, provides a well-characterized tool for probing the combined roles of BAZ2 and BRD9. The detailed experimental protocols provided herein should enable researchers to effectively utilize these compounds in their studies of chromatin biology and drug discovery.

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